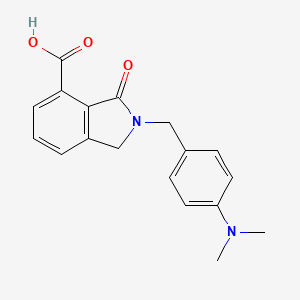![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound, often explored for its diverse chemical properties and potential applications in various fields such as medicine and industry. Its structure comprises a methanesulfonamide group attached to a phenyl ring that is further substituted with a dihydropyrazolyl moiety, making it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.
Example Reaction Sequence:
Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.
Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.
Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions
Major Products Formed
Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.
Aplicaciones Científicas De Investigación
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:
Chemistry: : Studied for its unique chemical properties and reactions.
Biology: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Potential use in material science for developing novel compounds with specific functional properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.
Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.
Pathways Involved: : Modulation of inflammatory and pain signaling pathways.
Comparación Con Compuestos Similares
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Similar Compounds
N-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Different aromatic substitution leading to altered biological activity.
N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Similar structure with variations in the phenyl ring substitution pattern.
Propiedades
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2378037.png)


![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)


